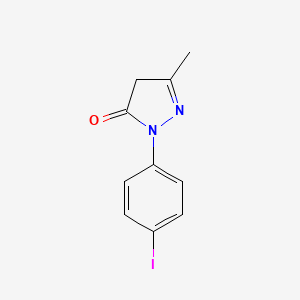
2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one is an organic compound with a unique structure that includes an iodine atom attached to a phenyl ring, a methyl group, and a pyrazolone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one typically involves the reaction of 4-iodoaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate enamine, which cyclizes to form the pyrazolone ring. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deiodinated pyrazolones.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its iodine atom, which can be used in radiolabeling studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. The pyrazolone core can interact with active sites of enzymes, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Iodophenyl)-3-methyl-4H-pyrazol-5-one: Similar structure but with different substitution patterns.
2-(4-Iodophenyl)-4H-pyrazol-3-one: Lacks the methyl group, which can affect its reactivity and properties.
2-(4-Iodophenyl)-5-phenyl-4H-pyrazol-3-one: Contains a phenyl group instead of a methyl group, leading to different chemical behavior.
Uniqueness
2-(4-Iodophenyl)-5-methyl-4H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom makes it particularly useful for radiolabeling and imaging studies, while the pyrazolone core provides a versatile scaffold for further chemical modifications.
Eigenschaften
Molekularformel |
C10H9IN2O |
|---|---|
Molekulargewicht |
300.10 g/mol |
IUPAC-Name |
2-(4-iodophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9IN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OSFQSWOBCAGDCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















